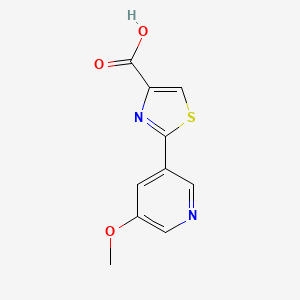
Ethyl 3-(2,5-Dichlorophenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,5-Dichlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group and a dichlorophenyl group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,5-Dichlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,5-Dichlorophenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(2,5-Dichlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2,5-Dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Ethyl 3-(2,5-Dichlorophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring, which can affect its reactivity and interactions.
Ethyl 3-(2,5-Difluorophenyl)-3-hydroxypropanoate: The presence of fluorine atoms instead of chlorine can significantly alter the compound’s chemical properties and biological activity.
Ethyl 3-(2,5-Dichlorophenyl)-3-oxopropanoate:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12Cl2O3 |
|---|---|
Peso molecular |
263.11 g/mol |
Nombre IUPAC |
ethyl 3-(2,5-dichlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10,14H,2,6H2,1H3 |
Clave InChI |
YNWWSXSENSPSDE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=C(C=CC(=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)

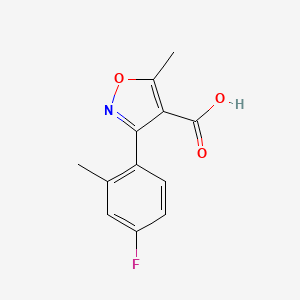

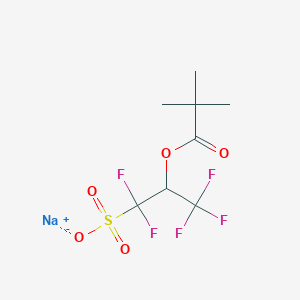


![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
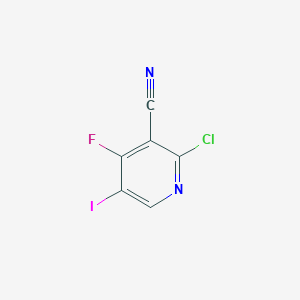
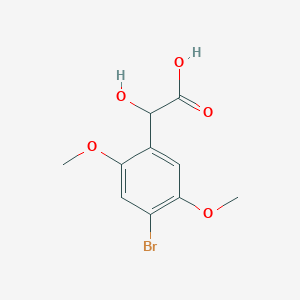
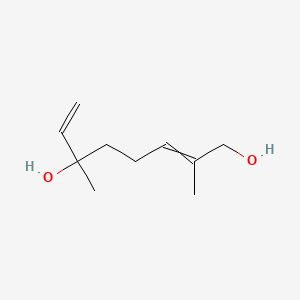
![2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13686054.png)
![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)
